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Compound of Interest

Compound Name: PV1115

Cat. No.: B15584084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical potency and selectivity of

PV1115, a potent inhibitor of Checkpoint Kinase 2 (Chk2). The information presented here is

intended to assist researchers in evaluating PV1115 as a chemical probe for studying Chk2

signaling pathways and as a potential therapeutic agent. The comparative data is presented

alongside that of other well-characterized Chk2 inhibitors to offer a clear benchmark of its

performance.

Quantitative Selectivity Profile
The biochemical potency of a kinase inhibitor is a critical determinant of its utility. The following

table summarizes the inhibitory activity (IC50) of PV1115 against its primary target, Chk2, and

the closely related kinase, Chk1. For a comprehensive comparison, data for two alternative

Chk2 inhibitors, CCT241533 and AZD7762, are also included.
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Inhibitor Target IC50 (nM)
Fold Selectivity
(Chk1 IC50 / Chk2
IC50)

PV1115 Chk2 0.14 >471,428

Chk1 >66,000

RSK2 >100,000

CCT241533 Chk2 3 ~82

Chk1 245

AZD7762 Chk2 5 ~1

Chk1 5

Key Observations:

Potency: PV1115 demonstrates exceptional potency against Chk2 with a sub-nanomolar

IC50 value of 0.14 nM.[1]

Selectivity: PV1115 exhibits remarkable selectivity for Chk2 over the closely related kinase

Chk1, with a selectivity ratio of over 470,000-fold. This high degree of selectivity is crucial for

minimizing off-target effects and ensuring that observed biological outcomes are a direct

result of Chk2 inhibition.

Comparison: When compared to other selective Chk2 inhibitors like CCT241533, PV1115
shows significantly higher potency and selectivity. AZD7762, in contrast, is a dual Chk1/Chk2

inhibitor with nearly equal potency against both kinases.

Note on Comprehensive Selectivity: While the provided data highlights the exceptional

selectivity of PV1115 against Chk1 and RSK2, a comprehensive assessment of its

performance would require profiling against a broader panel of kinases. Such a screen would

provide a more complete picture of its off-target inhibition profile.

Chk2 Signaling Pathway
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Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase in the DNA damage response

(DDR) pathway. Upon DNA double-strand breaks, Chk2 is activated by ATM (Ataxia-

Telangiectasia Mutated) kinase. Activated Chk2 then phosphorylates a variety of downstream

substrates to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis. The inhibition

of Chk2 is a promising therapeutic strategy for sensitizing cancer cells to DNA-damaging

agents.
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Caption: The Chk2 signaling pathway activated by DNA damage.

Experimental Protocols
The following section details a general protocol for a biochemical kinase inhibition assay, which

is a standard method for determining the potency (IC50) of kinase inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™
Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its

inhibitory activity.

Materials:

Purified recombinant Chk2 kinase

Kinase-specific peptide substrate

ATP (Adenosine triphosphate)

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

PV1115 and other test compounds (serially diluted in DMSO)

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

384-well white assay plates

Luminometer

Procedure:

Compound Preparation: Prepare serial dilutions of PV1115 and comparator compounds in

DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
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Reaction Setup:

Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-

well plate.

Add 2 µL of a mixture containing the Chk2 kinase and its specific substrate to each well.

Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP

concentration should be at or near the Km for the kinase to ensure accurate IC50

determination.

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60

minutes) to allow the kinase reaction to proceed.

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent

stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room

temperature.

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to

each well. This reagent converts the ADP generated by the kinase reaction into ATP and

contains luciferase/luciferin to generate a luminescent signal proportional to the amount of

ADP produced. Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the high (no

enzyme) and low (DMSO vehicle) controls.

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve using appropriate software (e.g., GraphPad Prism).
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Caption: Workflow for a biochemical kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b15584084?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210331/
https://www.benchchem.com/product/b15584084#pv1115-selectivity-profiling-against-a-kinase-panel
https://www.benchchem.com/product/b15584084#pv1115-selectivity-profiling-against-a-kinase-panel
https://www.benchchem.com/product/b15584084#pv1115-selectivity-profiling-against-a-kinase-panel
https://www.benchchem.com/product/b15584084#pv1115-selectivity-profiling-against-a-kinase-panel
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15584084?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

